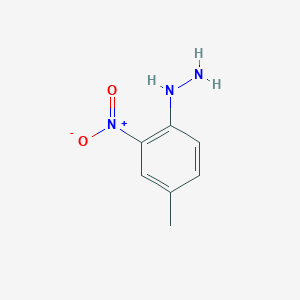
N-(4-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide is a synthetic organic compound It is characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid where both hydroxyl groups are replaced by amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide typically involves the reaction of 4-isopropylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of an oxidizing agent. The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol or methanol.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)carbamate
- N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea
Uniqueness
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide is unique due to its specific oxamide functional group, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H31N3O2 |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N'-(4-propan-2-ylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
InChI |
InChI=1S/C20H31N3O2/c1-13(2)14-7-9-15(10-8-14)21-17(24)18(25)22-16-11-19(3,4)23-20(5,6)12-16/h7-10,13,16,23H,11-12H2,1-6H3,(H,21,24)(H,22,25) |
InChI-Schlüssel |
IIHBXIXVMMVPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)



![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)
![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)

![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)
![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)

![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)
